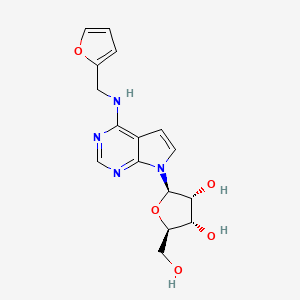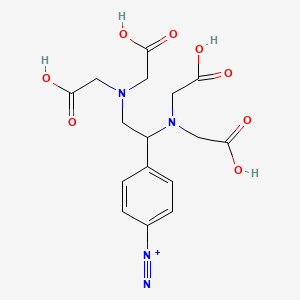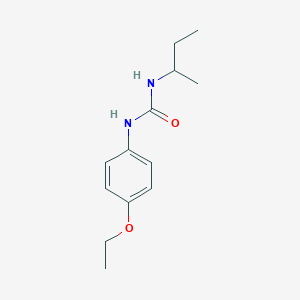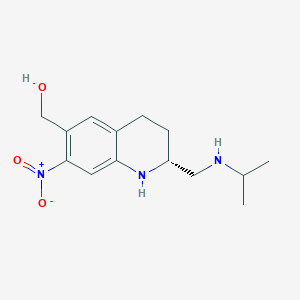
Céfazoline
Vue d'ensemble
Description
Cefuzonam is a semisynthetic cephalosporin antibiotic with a broad antibacterial spectrum. It is distinguished by its unique molecular structure, which contributes to its antibacterial activity, especially against gram-negative bacilli. The compound's full chemical designation is sodium (-)-(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2- methoxyiminoacetamido]-3-[(1,2,3-thiadiazol-5-yl)thiomethyl]-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate (Miyake et al., 1992).
Synthesis and Molecular Structure Analysis
Cefuzonam's molecular structure includes a thiadiazolylthiomethyl moiety and an oxime group, which are critical for its antibacterial efficacy. Although specific synthesis details are not provided in the available literature, the structural components suggest a complex synthesis pathway that likely involves the formation of the core cephalosporin structure followed by the addition of specific functional groups that enhance its activity and spectrum.
Chemical Reactions and Properties
Cefuzonam exhibits its antibacterial effect primarily through the inhibition of cell wall synthesis, specifically targeting the peptidoglycan cross-linking reactions essential for bacterial cell wall integrity. This action is particularly effective in gram-negative bacilli, where Cefuzonam has shown to disrupt the cross-linking enzyme(s), leading to bacterial cell death. The compound's chemical properties, such as its reactivity with the bacterial cell wall components, play a pivotal role in its mechanism of action (Miyake et al., 1992).
Physical and Chemical Properties Analysis
While specific details regarding the physical and chemical properties of Cefuzonam are not extensively discussed in the available literature, its solubility, stability, and reactivity can be inferred based on its structural composition and antibiotic class. As a cephalosporin, Cefuzonam is likely to possess moderate solubility in water and stability under physiological conditions, ensuring its efficacy after administration. The presence of specific functional groups contributes to its reactivity against bacterial enzymes critical for cell wall synthesis.
Corrosion Inhibition Behavior
Interestingly, Cefuzonam has been studied for its corrosion inhibition behavior on mild steel in HCl acid, showcasing its versatility beyond antibacterial applications. The compound exhibits good adsorption and corrosion inhibition, acting through donor-acceptor interactions between its functional groups and the metal surface. This behavior highlights the chemical reactivity of Cefuzonam's molecular structure beyond its clinical use (Singh, Ebenso, & Quraishi, 2013).
Applications De Recherche Scientifique
Traitement de la pneumonie bactérienne et de l'abcès pulmonaire
La Céfazoline a été évaluée cliniquement pour son efficacité dans le traitement de la pneumonie bactérienne et de l'abcès pulmonaire. Dans une étude en double aveugle, la this compound a été administrée par perfusion intraveineuse à 1 g à la fois, deux fois par jour, pendant 14 jours. Les résultats ont montré un taux d'efficacité de 84,9 % (45 cas sur 53), démontrant son potentiel comme option de traitement pour ces affections .
Antibiotique à large spectre
La this compound est un antibiotique céphalosporine de deuxième génération . Cela signifie qu'elle a une large gamme d'activité contre diverses bactéries, ce qui la rend utile dans le traitement d'une variété d'infections. En tant qu'antibiotique à large spectre, elle peut être utilisée lorsqu'il est difficile d'identifier les micro-organismes responsables, en particulier dans les cas d'infections gynécologiques .
Traitement des infections intrapelviennes
En gynécologie, la this compound a été utilisée pour traiter les infections intrapelviennes. Ces infections peuvent parfois être difficiles à traiter en raison de la difficulté à identifier les micro-organismes responsables. Dans de tels cas, l'utilisation d'antibiotiques à large spectre comme la this compound devient nécessaire .
Mécanisme D'action
Target of Action
Cefuzonam, a second-generation cephalosporin antibiotic , primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria.
Mode of Action
Cefuzonam interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the formation of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefuzonam is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting this pathway, Cefuzonam prevents the formation of a functional cell wall, leading to the lysis and death of the bacteria .
Pharmacokinetics
Cefuzonam exhibits favorable pharmacokinetic properties. It attains high serum levels and is excreted quickly via the urine . In children with normal renal and hepatic functions, the serum half-lives of Cefuzonam were found to be between 1.04 to 1.33 hours . These properties contribute to its bioavailability and effectiveness as an antibiotic.
Result of Action
The molecular and cellular effects of Cefuzonam’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefuzonam causes the bacteria to become structurally compromised, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
While specific studies on how environmental factors influence Cefuzonam’s action, efficacy, and stability are limited, it’s known that factors such as pH, temperature, and the presence of other substances can affect the activity of antibiotics in general. It’s also important to note that the patient’s physiological state, including kidney and liver function, can influence the drug’s pharmacokinetics .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-ZSDSSEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048282 | |
| Record name | Cefuzonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82219-78-1 | |
| Record name | Cefuzonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82219-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefuzonam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefuzonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFUZONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240165.png)
![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)